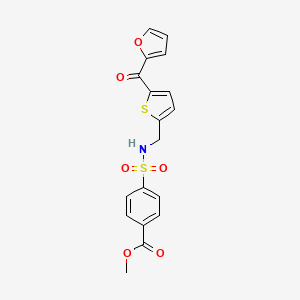

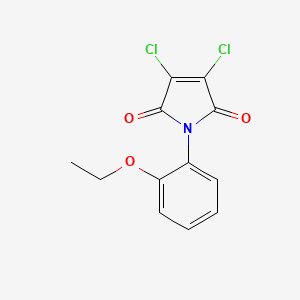

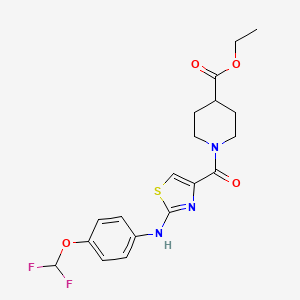

methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate” is a chemical compound that is part of a series of furan- and thiophene-2-carbonyl amino acid derivatives . These compounds have been synthesized to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a major transcription factor that protects cells during exposure to hypoxic conditions .

Applications De Recherche Scientifique

Structural and Spectral Speciation

A study on a closely related thiourea derivative, methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate, showcased its synthesis and characterization through elemental analysis, FT-IR, FT-Raman, electronic, NMR, and single crystal X-ray diffraction. The investigation also included a density functional theory (DFT) optimization to compare with experimental results, offering insights into bond parameters and significant vibrations which could be relevant for understanding the structure and reactivity of similar compounds (Singh, Pratap, Gupta, & Butcher, 2013).

Chemical Modification and Corrosion Inhibition

Research on semicarbazones derived from furan compounds, including a study on (E)-4-(5-((2-carbamoylhydrazano)methyl)furan-2-yl)benzoic acid, revealed their effectiveness in corrosion protection on carbon steel surfaces. This unexpected behavior was attributed to the transformation of certain groups upon interacting with the metal surface, leading to enhanced corrosion inhibition efficiency, which could imply potential applications of methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate in protective coatings or materials science (Palayoor, Kakkassery, Kanimangalath, & Varghese, 2017).

Synthesis and Characterization of Derivatives

Another research avenue involves the synthesis of derivatives from furans and thiophenes, aimed at creating compounds with specific properties. A method for synthesizing 3-methylthio-substituted furans and related derivatives was explored, highlighting a versatile approach to accessing a variety of compounds potentially useful for further application in organic synthesis and material science (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).

Photocatalytic Degradation Studies

The photocatalytic degradation pathways of methyl parathion, a compound structurally related to the target molecule, were investigated to understand the reaction products and mechanisms involved. This study identified intermediate organic reaction products, offering insights into the degradation processes that could apply to similar compounds for environmental remediation or the design of photocatalytic materials (Moctezuma, Leyva, Palestino, & Lasa, 2007).

Mécanisme D'action

The compound is believed to inhibit FIH-1, thereby activating Hypoxia-Inducible Factor-α (HIF-α) without exposing cells to hypoxic conditions . This mechanism of action is based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .

Propriétés

IUPAC Name |

methyl 4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6S2/c1-24-18(21)12-4-7-14(8-5-12)27(22,23)19-11-13-6-9-16(26-13)17(20)15-3-2-10-25-15/h2-10,19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMFNWFJPQRZBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2866627.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)

![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride](/img/structure/B2866645.png)

![methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride](/img/structure/B2866646.png)